molecular formula C8H11BClNO4 B112551 (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-56-8

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No. B112551
CAS RN: 380430-56-8
M. Wt: 231.44 g/mol
InChI Key: NOMZZWSCDMMVAF-UHFFFAOYSA-N
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Description

“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 380430-56-8 . It has a molecular weight of 194.98 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .


Synthesis Analysis

This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form C-C bonds by reacting with aryl or vinyl halides . The Suzuki-Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The linear formula of “this compound” is C8H10BNO4 .


Chemical Reactions Analysis

As mentioned earlier, this compound is used in Suzuki-Miyaura coupling reactions . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 194.98 and a linear formula of C8H10BNO4 .

Scientific Research Applications

1. Application in Electrochemical Biosensors

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride demonstrates significant utility in the field of electrochemical biosensors. The compound, due to its affinity for 1,2- and 1,3-diols, is utilized in the construction of glucose sensors, offering a non-enzymatic approach to glucose detection. This is pivotal in monitoring blood glucose levels, especially for individuals with diabetes. Furthermore, the compound's versatility extends to the detection of a variety of compounds, including hydroxy acids and fluoride ions, showcasing its broad applicability in the biosensing domain (Anzai, 2016).

2. Role in Organic Optoelectronics

In the realm of organic optoelectronics, this compound plays a significant role, particularly in the fabrication of organic light-emitting diodes (OLEDs). This compound is part of the BODIPY-based materials, recognized for their promising potential in various applications such as sensors, organic thin-film transistors, and organic photovoltaics. The compound's involvement in OLEDs, as part of the BODIPY-based materials, contributes to the advancement of 'metal-free' infrared emitters, which is a significant development in the field of optoelectronics (Squeo & Pasini, 2020).

3. Implications in Drug Discovery

The compound also finds its applications in drug discovery, especially in the design and development of boronic acid drugs. Boronic acids, including this compound, are being increasingly incorporated in medicinal chemistry endeavors due to their potential in enhancing drug potency and improving pharmacokinetic profiles. The unique properties of boronic acids make them attractive candidates for drug discovery projects, and they have been part of the discovery process for FDA-approved drugs as well as several others in clinical trials (Plescia & Moitessier, 2020).

4. Contribution to Corrosion Inhibition

In industrial applications, especially in acidic solutions used for cleaning metals, this compound contributes as an effective corrosion inhibitor. The presence of heteroatoms in the molecules of such inhibitors plays a critical role in preventing metallic dissolution in aggressive acidic media. This characteristic makes it an economic and efficient choice for protecting metals and alloys in industrial cleaning processes (Goyal et al., 2018).

5. Utilization in Cosmetics

Finally, in the cosmeceutical industry, this compound and its derivatives demonstrate multifunctional properties when used as ingredients in topical formulations. They exhibit a spectrum of activities, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties suggest their potential as anti-aging agents, preservatives, and agents for correcting hyperpigmentation, among other uses in cosmetic formulations (Taofiq et al., 2017).

Mechanism of Action

Safety and Hazards

This compound has been classified with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions . It could also be used in the development of new boronate-functionalized monomers .

properties

IUPAC Name

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMZZWSCDMMVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586008
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380430-56-8
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride
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